molecular formula C19H22N4O5 B251429 5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

Cat. No.: B251429
M. Wt: 386.4 g/mol
InChI Key: GZRYTHJYFZWAQX-UHFFFAOYSA-N
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Description

5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and nitrofuran moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Mechanism of Action

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H22N4O5/c1-13(2)19(25)22-11-9-21(10-12-22)15-5-3-14(4-6-15)20-18(24)16-7-8-17(28-16)23(26)27/h3-8,13H,9-12H2,1-2H3,(H,20,24)

InChI Key

GZRYTHJYFZWAQX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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